N-(4-acetylphenyl)-2-chloropropanamide chemical properties and structure
N-(4-acetylphenyl)-2-chloropropanamide chemical properties and structure
An In-depth Technical Guide to N-(4-acetylphenyl)-2-chloropropanamide: Chemical Properties, Structure, and Synthesis
Introduction
N-(4-acetylphenyl)-2-chloropropanamide is a substituted aromatic amide with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure is characterized by a 4-acetylphenyl group attached to a 2-chloropropanamide moiety. This combination of functional groups, specifically the electrophilic carbon atom alpha to the carbonyl group and the chlorine atom, makes it a valuable precursor for the synthesis of more complex molecules and heterocyclic systems. The presence of the acetyl group also offers a site for further chemical modification, such as the formation of chalcones, hydrazones, or other derivatives, thereby expanding its synthetic utility. This guide provides a comprehensive overview of its chemical properties, structure, a detailed synthetic protocol, and its potential applications for researchers and scientists in the field of drug discovery.
Section 1: Molecular Structure and Identification
The molecular structure of N-(4-acetylphenyl)-2-chloropropanamide consists of a central amide linkage between a 4-acetyl aniline and a 2-chloropropionyl group. The molecule possesses a stereocenter at the C2 position of the propanamide chain.
Chemical Structure:
Table 1: Chemical Identifiers for N-(4-acetylphenyl)-2-chloropropanamide
| Identifier | Value | Source |
| IUPAC Name | N-(4-acetylphenyl)-2-chloropropanamide | [1] |
| CAS Number | 156369-45-8 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 225.67 g/mol | [1] |
| Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)C(=O)C)Cl | [1] |
| InChI Key | WDVDOXHJSQAQHL-UHFFFAOYSA-N | [1][2] |
| PubChem CID | 3141867 | [1] |
Section 2: Physicochemical Properties
The physicochemical properties of N-(4-acetylphenyl)-2-chloropropanamide are crucial for understanding its behavior in various solvents and reaction conditions, as well as for predicting its pharmacokinetic profile in potential drug development scenarios. The data presented below is a combination of experimentally derived values and computational predictions.
Table 2: Physicochemical Data for N-(4-acetylphenyl)-2-chloropropanamide
| Property | Value | Type | Source |
| Density | 1.2 ± 0.1 g/cm³ | Predicted | [1] |
| Boiling Point | 419.9 ± 30.0 °C at 760 mmHg | Predicted | [1] |
| Flash Point | 207.7 ± 24.6 °C | Predicted | [1] |
| Refractive Index | 1.572 | Predicted | [1] |
| logP | 2.13 | Predicted | [1] |
| Topological Polar Surface Area (PSA) | 46.17 Ų | Calculated | [1] |
| Hydrogen Bond Donors | 1 | Calculated | [1] |
| Hydrogen Bond Acceptors | 2 | Calculated | [1] |
| Rotatable Bonds | 3 | Calculated | [1] |
Section 3: Synthesis of N-(4-acetylphenyl)-2-chloropropanamide
3.1: Retrosynthetic Analysis and Strategy
The most direct and logical synthetic route to N-(4-acetylphenyl)-2-chloropropanamide is through the formation of an amide bond. This involves the nucleophilic acyl substitution reaction between a primary amine, 4-aminoacetophenone, and an acyl chloride, 2-chloropropanoyl chloride. This approach is favored due to the high reactivity of acyl chlorides and the commercial availability of the starting materials. A mild base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.
3.2: Detailed Experimental Protocol
This protocol is based on standard procedures for N-acylation of anilines.[3]
Materials:
-
4-Aminoacetophenone
-
2-Chloropropanoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Pyridine or Triethylamine (Et₃N), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add pyridine or triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Acylation: In a separate dropping funnel, dissolve 2-chloropropanoyl chloride (1.05 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding distilled water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-(4-acetylphenyl)-2-chloropropanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
3.3: Rationale for Experimental Choices
-
Solvent: Dichloromethane is an excellent choice as it is relatively inert and effectively dissolves both the starting materials and the product.
-
Base: Pyridine or triethylamine acts as a scavenger for the HCl produced during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
Temperature: The initial cooling to 0 °C is crucial to control the exothermic nature of the acylation reaction and to minimize potential side reactions.
3.4: Workflow Diagram
Caption: Synthesis workflow for N-(4-acetylphenyl)-2-chloropropanamide.
Section 4: Reactivity and Potential Applications
4.1: Chemical Reactivity
The chemical reactivity of N-(4-acetylphenyl)-2-chloropropanamide is primarily dictated by the α-chloro amide functionality. The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic substitution reactions (Sₙ2). This makes the compound an excellent substrate for reaction with a wide variety of nucleophiles.
Common nucleophiles that can react at this position include:
-
Amines: To form α-amino amide derivatives.
-
Thiols: To generate α-thioether derivatives.[4]
-
Azides: To produce α-azido amides, which can be further reduced to α-amino amides.
-
Carboxylates: To form α-acyloxy amides.
The acetyl group on the phenyl ring can also undergo reactions typical of ketones, such as condensation with aldehydes to form chalcones or reaction with hydrazines to yield hydrazones.[5]
4.2: Application in Drug Development and Medicinal Chemistry
The α-halo amide motif is a key structural feature in various biologically active compounds and serves as a covalent warhead in some targeted inhibitors. The ability of N-(4-acetylphenyl)-2-chloropropanamide to react with nucleophiles makes it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
For instance, the related compound, N-(4-acetylphenyl)-2-chloroacetamide, has been utilized as a precursor for synthesizing heterocyclic compounds with potential antimicrobial and anticancer activities.[5][6] The chloroacetamide moiety in these precursors allows for the introduction of various sulfur, nitrogen, and oxygen nucleophiles, leading to a diverse range of final products. Given the structural similarity, N-(4-acetylphenyl)-2-chloropropanamide is expected to have comparable utility in the synthesis of novel therapeutic agents. The introduction of chlorine into a molecule can also favorably modulate its pharmacokinetic properties.[3][7][8]
4.3: Logical Relationship Diagram
Caption: Potential derivatization pathways via nucleophilic substitution.
Section 5: Safety and Handling
General Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
Conclusion
N-(4-acetylphenyl)-2-chloropropanamide is a valuable chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis is straightforward, relying on established amide bond formation methodologies. The presence of two reactive sites—the α-chloro position for nucleophilic substitution and the acetyl group for further derivatization—renders it a highly versatile building block for the synthesis of diverse and complex organic molecules. For researchers and scientists in drug development, this compound represents a promising starting point for creating libraries of novel compounds with potential therapeutic applications.
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